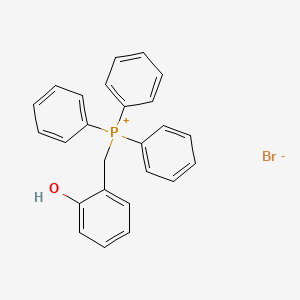

(2-Hydroxybenzyl)triphenylphosphonium bromide

Description

The exact mass of the compound (2-Hydroxybenzyl)triphenylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Hydroxybenzyl)triphenylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Hydroxybenzyl)triphenylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxyphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.BrH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKZGQXMWVGPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70340-04-4 | |

| Record name | Phosphonium, [(2-hydroxyphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70340-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxybenzyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070340044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-hydroxybenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of (2-Hydroxybenzyl)triphenylphosphonium bromide

An In-depth Technical Guide to the Synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide

(2-Hydroxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt of significant interest in synthetic organic chemistry. Its primary utility lies in its role as a precursor to the corresponding phosphonium ylide, a key intermediate in the Wittig reaction.[1][2] This powerful olefination method allows for the conversion of aldehydes and ketones into alkenes, a fundamental transformation in the construction of complex organic molecules.[3][4] The presence of the ortho-hydroxyl group on the benzyl moiety provides a versatile handle for further functionalization or for influencing the stereochemical outcome of subsequent reactions, making this reagent particularly valuable in the synthesis of natural products, pharmaceuticals, and advanced materials.[5]

This guide, intended for researchers and drug development professionals, provides a comprehensive protocol for the synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring both reproducibility and a deeper understanding of the process.

Reaction Principle: A Classic SN2 Nucleophilic Substitution

The formation of (2-Hydroxybenzyl)triphenylphosphonium bromide is achieved through a bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this process, triphenylphosphine (PPh₃) serves as the nucleophile. The phosphorus atom in triphenylphosphine possesses a lone pair of electrons and is highly polarizable, making it an excellent nucleophile for attacking electrophilic carbon centers.[6]

The electrophile is 2-(bromomethyl)phenol. The carbon atom of the benzylic methylene group (-CH₂Br) is electron-deficient due to the electronegativity of the adjacent bromine atom, making it susceptible to nucleophilic attack. The reaction proceeds as the phosphorus lone pair attacks the benzylic carbon, leading to the formation of a new phosphorus-carbon bond and the simultaneous displacement of the bromide ion, which becomes the counter-ion for the newly formed phosphonium salt.[6] This reaction is typically clean, high-yielding, and a foundational method for preparing the vast library of phosphonium salts used in Wittig chemistry.[6][7]

Experimental Protocol: Synthesis and Purification

This protocol details a reliable method for the synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide from commercially available starting materials.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Equiv. |

| 2-(Bromomethyl)phenol | 187.04 | 5.00 g | 26.73 | 1.0 |

| Triphenylphosphine (PPh₃) | 262.29 | 7.35 g | 28.03 | 1.05 |

| Toluene | - | 150 mL | - | - |

| Diethyl Ether (anhydrous) | - | ~100 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(bromomethyl)phenol (5.00 g, 26.73 mmol) and triphenylphosphine (7.35 g, 28.03 mmol).

-

Rationale: A slight excess (5 mol%) of triphenylphosphine is used to ensure the complete consumption of the limiting electrophile, 2-(bromomethyl)phenol.

-

Add 150 mL of toluene to the flask. The reactants should dissolve with stirring.

-

Rationale: Toluene is a suitable solvent as it has a high boiling point (111 °C) to facilitate the reaction at an elevated temperature and is non-polar enough to allow the ionic product to precipitate upon cooling.[6]

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 110-115 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the SN2 reaction. The extended reflux period ensures the reaction proceeds to completion.[7] A white precipitate of the phosphonium salt may begin to form during the reflux period.

-

-

Product Isolation and Workup:

-

After the reaction is complete, turn off the heat and allow the flask to cool slowly to room temperature.

-

Further cool the flask in an ice bath for 1-2 hours to maximize precipitation of the product.

-

Rationale: The solubility of the ionic phosphonium salt is significantly lower in cold, non-polar toluene, leading to its crystallization out of the solution.[6]

-

Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two portions of cold diethyl ether (~50 mL each).

-

Rationale: The product is insoluble in diethyl ether, while unreacted triphenylphosphine and other non-polar impurities are soluble. This washing step is crucial for removing these contaminants.[8]

-

-

Purification and Drying:

-

For many applications, the washed product is sufficiently pure. However, for exacting standards, recrystallization can be performed. A common solvent system for phosphonium salts is a mixture of a good solvent like ethanol or dichloromethane with a poor solvent like ethyl acetate or diethyl ether.[9]

-

Transfer the purified solid to a watch glass and dry under vacuum at 50-60 °C for several hours to remove residual solvent. The final product should be a fine, white to pale-yellow powder.[5]

-

Rationale: Phosphonium salts can be hygroscopic; thorough drying is essential for accurate weighing and to prevent the introduction of water into subsequent reactions (e.g., ylide formation), which can be moisture-sensitive.[9]

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide.

Product Characterization

To confirm the identity and purity of the synthesized (2-Hydroxybenzyl)triphenylphosphonium bromide (C₂₅H₂₂BrOP, MW: 449.33 g/mol ), the following analytical techniques are recommended.[5][10]

-

Melting Point: The literature melting point is in the range of 240 - 245 °C.[5] A sharp melting point within this range is indicative of high purity.

-

¹H NMR Spectroscopy: (DMSO-d₆, 400 MHz): Expected signals include a doublet for the benzylic protons (-CH₂-P) around δ 5.0-5.5 ppm with a characteristic coupling to the phosphorus atom (²JP-H ≈ 15 Hz). Aromatic protons will appear in the δ 6.7-8.0 ppm region. The phenolic -OH proton will appear as a broad singlet, typically downfield.

-

¹³C NMR Spectroscopy: (DMSO-d₆, 100 MHz): The benzylic carbon will show a doublet due to P-C coupling. Aromatic carbons will resonate in the δ 115-160 ppm range.

-

Infrared (IR) Spectroscopy: Key vibrational bands to observe include a broad O-H stretch for the phenolic group (~3100-3400 cm⁻¹), C-H stretches for the aromatic rings (~3050 cm⁻¹), and characteristic P-Ph absorptions.

Safety and Handling

-

2-(Bromomethyl)phenol: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.

-

Toluene: Is a flammable liquid with potential reproductive toxicity. All heating and solvent handling should be conducted in a fume hood.

-

Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during the washing step.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.

Conclusion

The synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide via the SN2 reaction of 2-(bromomethyl)phenol and triphenylphosphine is a robust and reliable procedure. By understanding the principles behind each step—from the choice of solvent to the purification method—researchers can consistently obtain a high-purity product. This versatile Wittig reagent precursor is a valuable tool for synthetic chemists, enabling the construction of complex olefinic structures essential for drug discovery and development.

References

-

Making phosphonium salts. (2019-01-09). YouTube. [Link]

- Process for the preparation of phosphonium salts.

-

(2-Hydroxybenzyl)triphenylphosphonium bromide. PubChem, National Center for Biotechnology Information. [Link]

-

How to recrystallize phosphonium salt? (2018-05-23). ResearchGate. [Link]

-

An improved preparation method of benzyl and thenyl triphenylphosphonium salts. (2002). ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018-02-06). Master Organic Chemistry. [Link]

-

The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

- Process for the purification of phosphonium salts.

-

purification of phosphonium hydride salts. (2025-09-12). Reddit. [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (2021-07-07). ACS Omega, American Chemical Society. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Vinyl triphenylphosphonium bromide. Organic Syntheses Procedure. [Link]

-

Wittig & HWE Reactions - Alkene Synthesis. (2022-04-27). YouTube. [Link]

- Phosphonium salts and methods of their preparation.

-

(2-hydroxybenzyl) triphenylphosphine bromide. (2024-04-10). ChemBK. [https://www.chembk.com/en/chem/(2-hydroxybenzyl) triphenylphosphine bromide]([Link] triphenylphosphine bromide)

-

(a) 1 H-NMR spectrum and (b) TGA graph for the synthesized... ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. youtube.com [youtube.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. (2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

characterization of (2-Hydroxybenzyl)triphenylphosphonium bromide

An In-depth Technical Guide to the Synthesis, Characterization, and Application of (2-Hydroxybenzyl)triphenylphosphonium bromide

Abstract

(2-Hydroxybenzyl)triphenylphosphonium bromide (CAS No. 70340-04-4) is a quaternary phosphonium salt that serves as a pivotal precursor in organic synthesis.[1] Primarily, it is employed to generate the corresponding phosphonium ylide, a key intermediate in the Wittig reaction for the stereoselective synthesis of ortho-hydroxy substituted alkenes.[2][3] This guide provides a comprehensive overview of its synthesis, detailed spectroscopic and physicochemical characterization, and a practical protocol for its application in olefination reactions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

Organophosphorus compounds, particularly phosphonium salts, are indispensable tools in modern organic chemistry. (2-Hydroxybenzyl)triphenylphosphonium bromide belongs to this class, valued for its stability and utility as a Wittig reagent precursor.[2][4] Its structure, featuring a triphenylphosphine moiety linked to a 2-hydroxybenzyl group, allows for the synthesis of complex molecules, including biologically active compounds and advanced materials.[1][2] The ortho-hydroxyl group offers a valuable functional handle for subsequent transformations or for influencing the electronic properties and reactivity of the target alkene. This guide offers an in-depth characterization to ensure its effective and reproducible use in the laboratory.

Synthesis and Purification

The preparation of (2-Hydroxybenzyl)triphenylphosphonium bromide is typically achieved via a nucleophilic substitution reaction (SN2) between triphenylphosphine and a suitable 2-hydroxybenzyl electrophile.[5] A reliable and scalable method involves the reaction of 2-hydroxybenzyl alcohol with triphenylphosphine hydrobromide.[6][7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis

-

Reagent Combination: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine triphenylphosphine hydrobromide (1.0 eq), 2-hydroxybenzyl alcohol (1.0 eq), and dry acetonitrile.[6][7]

-

Reaction: Heat the mixture to reflux and maintain for approximately 2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake with a small volume of cold acetonitrile to remove any unreacted starting materials.[7]

-

Drying: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 120 °C) to yield (2-Hydroxybenzyl)triphenylphosphonium bromide as a white to pale yellow crystalline solid.[2][7]

Causality: Acetonitrile is an effective polar aprotic solvent for this SN2 reaction, facilitating the dissolution of the ionic phosphonium salt while promoting the desired substitution pathway. Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The product's lower solubility in cold acetonitrile allows for straightforward isolation by precipitation and filtration.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below. These data are critical for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 70340-04-4 | [2][8] |

| Molecular Formula | C₂₅H₂₂BrOP | [1][2] |

| Molecular Weight | 449.33 g/mol | [2][9] |

| Appearance | White to pale yellow powder/crystalline solid | [2][8][10] |

| Melting Point | 240 - 245 °C | [2][8][10] |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | [8] |

| Key Characteristics | Hygroscopic | [10] |

| Storage | Store at room temperature under an inert atmosphere | [10] |

Structural Elucidation and Spectroscopic Characterization

The definitive structure of (2-Hydroxybenzyl)triphenylphosphonium bromide is confirmed through a combination of spectroscopic techniques.

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of the title compound.

Spectroscopic Data Summary

| Technique | Key Observations and Interpretation | Reference(s) |

| ¹H NMR | ~5.5 ppm (d, 2H, JP-H ≈ 15 Hz): Benzylic protons (CH₂), split into a doublet by the phosphorus atom. ~6.8-7.9 ppm (m, 19H): Aromatic protons from the three phenyl rings and the hydroxybenzyl ring. ~9-10 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O). | [11][12][13] |

| ¹³C NMR | ~30 ppm (d, JP-C ≈ 50 Hz): Benzylic carbon (CH₂), showing a large coupling constant with phosphorus. ~115-160 ppm: Aromatic carbons. The carbon directly bonded to phosphorus (ipso-carbon) appears as a doublet with a large coupling constant. | [12][14][15] |

| ³¹P NMR | ~+20 to +30 ppm (s): A single resonance in the characteristic downfield region for tetracoordinate phosphonium salts, confirming the P(IV) oxidation state. | [16][17] |

| IR (cm⁻¹) | ~3400-3100 (broad): O-H stretching of the phenolic group. ~3050: Aromatic C-H stretching. ~1438: P-C (phenyl) stretching vibration. ~1110: P-C stretching. | [12][14][18] |

| Mass Spec. (MS) | m/z 369 [M]⁺: The molecular ion for the cation [(C₆H₅)₃PCH₂(C₆H₄OH)]⁺. Key fragments correspond to loss of benzyl or phenyl groups. | [7][19] |

Expert Interpretation: The doublet observed for the benzylic protons (CH₂) in the ¹H NMR spectrum is a hallmark of benzylphosphonium salts. The significant downfield chemical shift and the large C-P coupling constant seen in the ¹³C NMR are direct consequences of the electron-withdrawing nature and nuclear spin of the adjacent positively charged phosphorus atom.[16][20] The ³¹P NMR chemical shift provides unequivocal evidence for the phosphonium structure, distinguishing it from potential starting materials like triphenylphosphine (≈ -5 ppm) or byproducts like triphenylphosphine oxide (≈ +25 to +40 ppm).[21]

Reactivity and Application in the Wittig Reaction

The primary application of (2-Hydroxybenzyl)triphenylphosphonium bromide is as a stable, storable precursor for a Wittig reagent.[2] The reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide.[5][22] This reaction is a cornerstone of alkene synthesis due to its reliability and the unambiguous placement of the double bond.[23]

Wittig Reaction Mechanism

Caption: Generalized mechanism of the Wittig olefination reaction.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: Suspend (2-Hydroxybenzyl)triphenylphosphonium bromide (1.1 eq) in a dry, inert solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension in an ice bath (0 °C).

-

Deprotonation: Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise.[22] The formation of the ylide is often indicated by a color change (typically to orange or red). Allow the mixture to stir for 30-60 minutes.

-

Carbonyl Addition: Dissolve the desired aldehyde or ketone (1.0 eq) in dry THF and add it slowly to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting carbonyl compound.

-

Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired alkene.

Trustworthiness: The choice of base is critical and depends on the acidity of the phosphonium salt's α-protons. For non-stabilized salts like this one, a strong base (e.g., n-BuLi) is required for complete deprotonation.[22] The reaction must be performed under anhydrous conditions as the ylide is highly basic and will be quenched by water. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire reaction.[5][24]

Conclusion

(2-Hydroxybenzyl)triphenylphosphonium bromide is a valuable and versatile reagent in synthetic organic chemistry. Its synthesis is straightforward, and its structure has been unequivocally confirmed by a suite of standard spectroscopic techniques. The detailed characterization data and validated protocols provided in this guide serve as an authoritative resource for researchers, enabling the confident and effective application of this compound in Wittig olefination and other synthetic transformations.

References

-

(2-hydroxybenzyl) triphenylphosphine bromide - ChemBK. (URL: [Link])

-

Payne, N. C., & Stephan, D. W. (1980). Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Canadian Journal of Chemistry, 58(1), 15-21. (URL: [Link])

-

Synthesis of [(2-Hydroxyphenyl)methyl]triphenylphosphonium bromide - PrepChem.com. (URL: [Link])

-

In situ generated phosphonium salts observed via 31 P NMR. - ResearchGate. (URL: [Link])

-

An NMR study of the structure and reactivity of phosphonium ylides stabilized by a carbonyl function. Canadian Journal of Chemistry. (URL: [Link])

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy - YouTube. (URL: [Link])

-

(2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142 - PubChem. (URL: [Link])

-

Supporting Information - Wiley-VCH. (URL: [Link])

-

1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC - NIH. (URL: [Link])

-

Supporting Information - The Royal Society of Chemistry. (URL: [Link])

-

Synthesis of triphenylphosphonium bromide - PrepChem.com. (URL: [Link])

-

Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides - Master Organic Chemistry. (URL: [Link])

-

Wittig reaction - Wikipedia. (URL: [Link])

-

Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

-

The Wittig Reaction: Synthesis of Alkenes - University of Missouri–St. Louis. (URL: [Link])

-

(a) 1 H-NMR spectrum and (b) TGA graph for the synthesized... - ResearchGate. (URL: [Link])

-

20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (URL: [Link])

-

13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0320993) - NP-MRD. (URL: [Link])

-

FT-IR spectrum of triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide as acidic ionic liquid - ResearchGate. (URL: [Link])

-

(2-hydroxybenzyl)triphenylphosphonium bromide (C25H22OP) - PubChemLite. (URL: [Link])

-

High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. (URL: [Link])

-

Triphenylphosphonium bromide | C18H16BrP | CID 80811 - PubChem. (URL: [Link])

Sources

- 1. (2-Hydroxybenzyl)triphenylphosphonium bromide | 70340-04-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. chembk.com [chembk.com]

- 9. scbt.com [scbt.com]

- 10. (2-HYDROXYBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE CAS#: 70340-04-4 [m.chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. (2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzyltriphenylphosphonium bromide(1449-46-3) 1H NMR spectrum [chemicalbook.com]

- 14. (2-HYDROXYBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE(70340-04-4) IR Spectrum [chemicalbook.com]

- 15. Triphenyl(propyl)phosphonium bromide(6228-47-3) 13C NMR [m.chemicalbook.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

- 19. PubChemLite - (2-hydroxybenzyl)triphenylphosphonium bromide (C25H22OP) [pubchemlite.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. orgosolver.com [orgosolver.com]

- 23. web.mnstate.edu [web.mnstate.edu]

- 24. Wittig Reaction [organic-chemistry.org]

(2-Hydroxybenzyl)triphenylphosphonium bromide CAS number 70340-04-4

An In-Depth Technical Guide to (2-Hydroxybenzyl)triphenylphosphonium bromide (CAS: 70340-04-4): Synthesis, Properties, and Applications

Abstract

(2-Hydroxybenzyl)triphenylphosphonium bromide, registered under CAS number 70340-04-4, is a versatile quaternary phosphonium salt with significant utility in both synthetic organic chemistry and burgeoning biomedical research.[1][2] Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation and a reactive 2-hydroxybenzyl group, makes it a valuable precursor for the Wittig reaction and a promising candidate for developing mitochondria-targeted therapeutics.[1][2] This guide provides an in-depth analysis of its physicochemical properties, detailed protocols for its synthesis, a mechanistic exploration of its core reactivity, and a review of its diverse applications. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical framework for utilizing this important chemical entity.

Compound Identification and Physicochemical Properties

(2-Hydroxybenzyl)triphenylphosphonium bromide is a white to pale yellow crystalline solid that is relatively stable at room temperature.[2][3] Its structure is characterized by a central phosphorus atom bonded to three phenyl rings and one 2-hydroxybenzyl group, conferring a positive charge that is balanced by a bromide anion.[1] This ionic and lipophilic nature is fundamental to its chemical behavior and biological activity.

Table 1: Compound Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 70340-04-4 | [2][4][5] |

| IUPAC Name | [(2-hydroxyphenyl)methyl]triphenylphosphanium bromide | [1][5] |

| Molecular Formula | C₂₅H₂₂BrOP | [2][4][5] |

| Molecular Weight | 449.33 g/mol | [2][4][6] |

| Appearance | White to pale yellow powder/crystal | [2] |

| Melting Point | 240 - 245 °C | [2][3] |

| Purity | Typically ≥97-98% | [2] |

| Solubility | Soluble in methanol, ethanol; poorly soluble in water | [3] |

| InChI Key | FKKZGQXMWVGPMH-UHFFFAOYSA-N |[1][5] |

Synthesis and Characterization

The synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide is typically achieved via a direct nucleophilic substitution (Sₙ2) reaction.[7] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of a suitable precursor.

Workflow for Synthesis

Caption: General synthetic workflow for (2-Hydroxybenzyl)triphenylphosphonium bromide.

Experimental Protocol: Synthesis from 2-Hydroxybenzyl Alcohol

This protocol is adapted from established synthetic procedures for phosphonium salts.[8][9]

Causality: The choice of acetonitrile as a solvent is strategic; it is a polar aprotic solvent that effectively solvates the ionic intermediates without interfering with the nucleophilic attack, unlike protic solvents which could protonate the triphenylphosphine. Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate.

Step-by-Step Methodology:

-

Precursor Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine hydrobromide (0.096 mol) and 2-hydroxybenzyl alcohol (0.096 mol) in 100 mL of dry acetonitrile.[9]

-

Reaction: Heat the mixture to reflux and maintain for approximately 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with 100 mL of cold acetonitrile to remove any unreacted starting materials, followed by a wash with diethyl ether.[9]

-

Drying: Dry the purified white solid product in a vacuum oven at 110-120 °C to yield the final (2-Hydroxybenzyl)triphenylphosphonium bromide.[9]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Core Application: The Wittig Reaction for Olefination

The primary application of (2-Hydroxybenzyl)triphenylphosphonium bromide in organic synthesis is as a stable precursor to a phosphonium ylide for use in the Wittig reaction.[2][4] This reaction is a cornerstone of synthetic chemistry for its reliability in forming carbon-carbon double bonds with high regioselectivity.[10][11]

Mechanistic Overview

The Wittig reaction proceeds in two main stages: ylide formation and the reaction with a carbonyl compound.[12][13]

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base (e.g., n-butyllithium, sodium hydride) to form a phosphorus ylide, a resonance-stabilized species with a nucleophilic carbanion.[10][13]

-

Olefin Synthesis: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is believed to proceed via a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[11] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[10][13]

Caption: Mechanism of the Wittig Reaction.

Influence of the ortho-Hydroxyl Group

The presence of the hydroxyl group at the ortho position is not merely passive. It can engage in intramolecular hydrogen bonding, which stabilizes the phosphonium cation.[1] This stabilization can slightly reduce the acidity of the benzylic protons, potentially requiring stronger basic conditions for ylide formation compared to non-hydroxylated analogs.[1] This demonstrates the importance of considering substituent effects when designing a synthesis.

Experimental Protocol: Synthesis of trans-2-Hydroxystilbene

This representative protocol illustrates the use of the title compound to synthesize a stilbene derivative, a class of molecules with significant biological activity.[14][15][16]

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried flask under an inert atmosphere (e.g., Argon), suspend (2-Hydroxybenzyl)triphenylphosphonium bromide (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise via syringe. A deep color change (typically to orange or red) indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with Aldehyde: Dissolve benzaldehyde (10 mmol) in 10 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Warming and Quenching: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours or until TLC indicates consumption of the aldehyde.

-

Workup: Carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the trans-2-hydroxystilbene product.

Emerging Biomedical and Material Science Applications

Beyond its role in synthesis, (2-Hydroxybenzyl)triphenylphosphonium bromide is gaining attention for its potential biological activities.[1]

-

Mitochondrial Targeting: The triphenylphosphonium cation is lipophilic and readily crosses biological membranes. Due to the large negative membrane potential of the inner mitochondrial membrane, these cations accumulate within the mitochondria.[1] This property is being exploited to deliver therapeutic agents specifically to this organelle, making it a valuable tool in cancer research and for studying mitochondrial dysfunction.[1]

-

Anticancer and Antimicrobial Activity: Research has indicated that the compound itself possesses biological activity, with studies exploring its potential in cancer therapy and as an antimicrobial agent.[1] The 2-hydroxybenzyl moiety may engage in specific biochemical interactions once localized within the cell or mitochondria.[1]

-

Material and Photochemical Science: The compound is also used in the development of advanced materials, such as phosphonium-based polymers with unique optical and electrical properties, and in photochemical applications where it can participate in light-activated reactions.[2]

Safety and Handling

Proper safety precautions are essential when handling this compound.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

|---|---|---|

| H315 | Causes skin irritation | [6][17] |

| H319 | Causes serious eye irritation | [6][17] |

| H335 | May cause respiratory irritation |[6][17] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as the compound can be hygroscopic.[17]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.

Comparative Analysis with Related Compounds

The specific placement of the hydroxyl group significantly influences reactivity compared to its isomers and other analogs.

Table 3: Comparison of Benzyltriphenylphosphonium Salts

| Compound Name | Key Structural Feature | Impact on Properties and Applications | Source(s) |

|---|---|---|---|

| (2-Hydroxybenzyl)triphenylphosphonium bromide | ortho-Hydroxyl group | Intramolecular H-bonding may stabilize the salt and slightly reduce reactivity. Useful for mitochondrial targeting. | [1] |

| (3-Hydroxybenzyl)triphenylphosphonium bromide | meta-Hydroxyl group | Lacks ortho-hydroxyl steric effects, altering reactivity profiles in Wittig reactions. Also used for mitochondrial ROS detection. | [1] |

| (4-Methoxybenzyl)triphenylphosphonium bromide | para-Methoxy group | Electron-donating group enhances lipophilicity. Commonly used in phase-transfer catalysis. | [1] |

| Benzyltriphenylphosphonium bromide | Unsubstituted benzyl group | Serves as the baseline standard for reactivity in Wittig reactions. |[19] |

Conclusion

(2-Hydroxybenzyl)triphenylphosphonium bromide is more than a simple synthetic reagent; it is a multifunctional molecule whose utility spans from foundational organic synthesis to the frontiers of medicinal chemistry. Its role as a robust Wittig reagent precursor is well-established, providing a reliable method for constructing complex alkenes. Concurrently, its inherent ability to target mitochondria opens exciting avenues for the development of novel diagnostics and therapeutics. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

-

Benchchem. (2-Hydroxybenzyl)triphenylphosphonium bromide | 70340-04-4.

-

Chem-Impex. (2-Hydroxybenzyl)triphenylphosphonium bromide.

-

ChemBK. (2-hydroxybenzyl) triphenylphosphine bromide.

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides.

-

Wiley-VCH. Stilbenes Preparation and Analysis.

-

PrepChem.com. Synthesis of [(2-Hydroxyphenyl)methyl]triphenylphosphonium bromide.

-

Santa Cruz Biotechnology, Inc. (2-Hydroxybenzyl)triphenylphosphonium bromide | CAS 70340-04-4.

-

Benchchem. A Technical Guide to the Synthesis of Substituted Stilbenes.

-

Matrix Fine Chemicals. [(2-HYDROXYPHENYL)METHYL]TRIPHENYLPHOSPHANIUM BROMIDE | CAS 70340-04-4.

-

National Center for Biotechnology Information. Synthetic approaches toward stilbenes and their related structures - PMC.

-

TCI Chemicals. (2-Hydroxybenzyl)triphenylphosphonium Bromide | 70340-04-4.

-

Sigma-Aldrich. (2-Hydroxybenzyl)triphenylphosphonium bromide.

-

National Center for Biotechnology Information. (2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142.

-

ResearchGate. Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction with a benzyltriphenyl-phosphonium bromide salt 17.

-

MPG.PuRe. SUPPORTING INFORMATION.

-

PrepChem.com. Synthesis of triphenylphosphonium bromide.

-

Sigma-Aldrich. (2-Hydroxyethyl)triphenylphosphonium bromide 97.

-

ChemicalBook. (2-hydroxybenzyl)triphenylphosphonium bromide(70340-04-4)ir1.

-

Organic Chemistry Portal. Wittig Reaction.

-

Lumen Learning. The Wittig reaction | Organic Chemistry II.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism.

-

Wikipedia. Wittig reaction.

-

Web Pages. 8. Wittig Reaction.

-

The Royal Society of Chemistry. Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis.

-

ChemicalBook. Benzyltriphenylphosphonium bromide(1449-46-3) 1H NMR spectrum.

-

ChemicalBook. (2-HYDROXYBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | 70340-04-4.

-

Sigma-Aldrich. (2-NITRO-BENZYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE AldrichCPR.

-

ResearchGate. SCHEME 4.9 General Reaction Mechanism of Triphenylphosphine (179) with... | Download Scientific Diagram.

Sources

- 1. (2-Hydroxybenzyl)triphenylphosphonium bromide | 70340-04-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. [(2-HYDROXYPHENYL)METHYL]TRIPHENYLPHOSPHANIUM BROMIDE | CAS 70340-04-4 [matrix-fine-chemicals.com]

- 6. (2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Synthesis of trans-stilbenes via phosphine-catalyzed coupling reactions of benzylic halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. benchchem.com [benchchem.com]

- 17. (2-HYDROXYBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | 70340-04-4 [amp.chemicalbook.com]

- 18. d.web.umkc.edu [d.web.umkc.edu]

- 19. Benzyltriphenylphosphonium bromide(1449-46-3) 1H NMR spectrum [chemicalbook.com]

(2-Hydroxybenzyl)triphenylphosphonium bromide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of (2-Hydroxybenzyl)triphenylphosphonium Bromide

Executive Summary

(2-Hydroxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its molecular architecture is distinguished by two primary components: a lipophilic triphenylphosphonium (TPP⁺) cation and a 2-hydroxybenzyl group. This unique combination makes it not only a valuable precursor for the Wittig reaction—a cornerstone of modern alkene synthesis—but also a promising scaffold for creating mitochondria-targeted therapeutics. The ortho-hydroxyl group critically influences the compound's physicochemical properties, including its solubility, crystal structure, and reactivity, by participating in hydrogen bonding. This guide provides a comprehensive analysis of its molecular structure, detailed protocols for its synthesis and characterization, and an exploration of its applications, grounding all claims in authoritative scientific literature.

Introduction and Significance

Phosphonium salts are a class of organophosphorus compounds characterized by a tetracoordinate, positively charged phosphorus atom. Among these, (2-Hydroxybenzyl)triphenylphosphonium bromide (HTPPB) emerges as a compound of particular utility.[1] Its primary application lies in its role as a stable, isolable precursor to a phosphonium ylide, the key reagent in the Wittig reaction for converting aldehydes and ketones into alkenes.[2][3][4]

Beyond this classical application, the structure of HTPPB is intrinsically suited for advanced research. The triphenylphosphonium cation is well-established as a vector for targeting mitochondria, the powerhouses of the cell.[1] This is due to its delocalized positive charge and lipophilicity, which facilitate accumulation within the mitochondrial matrix in response to the organelle's large negative membrane potential. The presence of a phenolic hydroxyl group provides a versatile chemical handle for attaching therapeutic agents, enabling the development of sophisticated prodrugs designed for targeted intracellular delivery.[1] This guide serves as a technical resource for researchers, offering foundational knowledge and practical methodologies related to this versatile molecule.

Physicochemical and Structural Properties

The properties of (2-Hydroxybenzyl)triphenylphosphonium bromide are a direct consequence of its distinct molecular structure. A summary of its key identifiers and physical characteristics is presented below.

| Property | Value | Reference(s) |

| CAS Number | 70340-04-4 | [1][2][5][6][7] |

| Molecular Formula | C₂₅H₂₂BrOP | [1][2][5][6][7] |

| Molecular Weight | 449.33 g/mol | [2][6][7] |

| Appearance | White to pale yellow crystalline powder | [2][5] |

| Melting Point | 240 - 245 °C | [2][5] |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | [5] |

| IUPAC Name | (2-hydroxyphenyl)methyl-triphenylphosphanium bromide | [1][6] |

Molecular Architecture

The structure consists of a central phosphorus atom bonded to three phenyl rings and one 2-hydroxybenzyl group, forming a tetrahedral phosphonium cation. This cationic core is ionically bonded to a bromide anion. The three phenyl rings are not planar but adopt a propeller-like conformation, a typical arrangement for triphenylphosphine derivatives.[1]

Caption: 2D representation of (2-Hydroxybenzyl)triphenylphosphonium bromide.

The Role of the Ortho-Hydroxyl Group

The defining feature of this molecule is the hydroxyl group positioned at the ortho position of the benzyl ring. This group exerts significant influence over the molecule's properties:

-

Electronic Effects: The hydroxyl group is an electron-donating group, which can influence the electronic environment around the benzylic carbon and, to a lesser extent, the phosphorus center.[1]

-

Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor. This facilitates the formation of robust intermolecular hydrogen bonding networks within the crystal lattice, contributing to the compound's high melting point and crystalline stability.[1] This is a key difference when compared to its non-hydroxylated analog, benzyltriphenylphosphonium bromide.[1]

-

Chelation: In its deprotonated (phenoxide) form, it has the potential to chelate with metal ions or interact with the phosphorus center, which can modulate the reactivity of the corresponding ylide.

Synthesis and Characterization

The synthesis of (2-Hydroxybenzyl)triphenylphosphonium bromide is typically achieved through nucleophilic substitution reactions. The structural identity of the final product is then rigorously confirmed using various spectroscopic techniques.

Synthetic Pathways

Two primary, reliable methods for the synthesis are outlined below. The choice between them often depends on the availability of starting materials.

Sources

- 1. (2-Hydroxybenzyl)triphenylphosphonium bromide | 70340-04-4 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. (2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of (2-Hydroxybenzyl)triphenylphosphonium Bromide in Organic Solvents

Introduction

(2-Hydroxybenzyl)triphenylphosphonium bromide is a versatile phosphonium salt with significant applications in organic synthesis, particularly as a precursor to Wittig reagents for the formation of alkenes.[1][2] Its utility extends to medicinal chemistry and materials science, where its unique structure can be leveraged.[1][3] The solubility of this reagent is a critical parameter for its effective use in these applications, dictating the choice of solvent for reactions, purification, and formulation. This guide provides a comprehensive overview of the solubility of (2-hydroxybenzyl)triphenylphosphonium bromide, grounded in theoretical principles and offering practical experimental protocols for its quantitative determination.

Molecular Structure and its Implications for Solubility

(2-Hydroxybenzyl)triphenylphosphonium bromide is a salt consisting of a large, bulky organic cation and a bromide anion. The cation features a triphenylphosphine moiety attached to a 2-hydroxybenzyl group. This structure gives the molecule a combination of ionic and organic characteristics that govern its solubility.

The key structural features influencing solubility are:

-

The Phosphonium Cation: The positively charged phosphorus atom is sterically shielded by three phenyl groups, which are nonpolar.

-

The Hydroxyl Group: The presence of a hydroxyl group on the benzyl ring introduces a polar, hydrogen-bond-donating functionality.

-

The Bromide Anion: As the counter-ion, the bromide anion contributes to the ionic character of the salt.

The interplay of these features determines how the molecule interacts with different solvent molecules.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] For (2-hydroxybenzyl)triphenylphosphonium bromide, this means its solubility will be highest in solvents that can effectively solvate both the ionic and the organic parts of the molecule.

Polar Protic Solvents: These solvents, such as methanol and ethanol, have hydroxyl groups that can act as hydrogen bond donors and acceptors. They are generally effective at dissolving phosphonium salts. The solvent's hydroxyl group can interact with the bromide anion through hydrogen bonding and can also interact with the hydroxyl group of the phosphonium cation. The polar nature of the solvent will also effectively solvate the charged phosphonium center.

Polar Aprotic Solvents: Solvents like acetone and dichloromethane are polar but lack hydrogen-bond-donating capabilities.[5] They can solvate the phosphonium cation through dipole-dipole interactions but are less effective at solvating the bromide anion compared to protic solvents.

Nonpolar Solvents: Nonpolar solvents like diethyl ether and petroleum ether are generally poor solvents for ionic compounds.[5] However, the large, nonpolar surface area of the triphenylphosphine group can lead to some solubility in less polar solvents.

The following diagram illustrates the key intermolecular interactions that govern the dissolution of (2-hydroxybenzyl)triphenylphosphonium bromide in a polar protic solvent.

Caption: Intermolecular forces driving solubility.

Qualitative Solubility Profile

Based on available information, a qualitative solubility profile for (2-hydroxybenzyl)triphenylphosphonium bromide can be summarized as follows:

| Solvent Class | Examples | Qualitative Solubility |

| Polar Protic | Methanol, Ethanol | Soluble[6] |

| Polar Aprotic | Acetone | Likely Soluble |

| Nonpolar | Diethyl Ether | Soluble[6] |

| Water | - | Not easily soluble[6] |

The reported solubility in diethyl ether is somewhat unexpected for a salt, and may indicate that the large organic character of the cation dominates its behavior in this less polar medium. However, without quantitative data, these should be considered as general guidelines.

Quantitative Determination of Solubility: An Experimental Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of (2-hydroxybenzyl)triphenylphosphonium bromide in various organic solvents at different temperatures.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

1. Materials and Equipment:

-

(2-Hydroxybenzyl)triphenylphosphonium bromide (purity ≥ 98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Centrifuge or syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Preparation of Saturated Solutions:

-

Add an excess amount of (2-hydroxybenzyl)triphenylphosphonium bromide to a series of vials. The excess is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours). Preliminary experiments can determine the time required to reach equilibrium.

3. Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a syringe filter.

-

Accurately pipette a known volume of the clear saturated solution into a volumetric flask.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.

4. Analytical Quantification:

-

Prepare a series of standard solutions of known concentrations of (2-hydroxybenzyl)triphenylphosphonium bromide in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample from the saturated solution using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

5. Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Hypothetical Data Presentation

The results from the experimental protocol should be presented in a clear and organized manner. The following table provides a template for presenting the solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | Experimental Data | Calculated Data |

| Ethanol | 25 | Experimental Data | Calculated Data |

| Acetone | 25 | Experimental Data | Calculated Data |

| Dichloromethane | 25 | Experimental Data | Calculated Data |

| Diethyl Ether | 25 | Experimental Data | Calculated Data |

| Additional Solvents | Additional Temps | Experimental Data | Calculated Data |

Factors Influencing Solubility

Several factors can influence the solubility of (2-hydroxybenzyl)triphenylphosphonium bromide:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4]

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively solvate both the ionic and organic portions of the molecule will exhibit the highest dissolving power.

-

Presence of Water: The compound is noted to be hygroscopic.[6] The presence of even small amounts of water in organic solvents can significantly affect solubility, potentially increasing it in some cases by providing a highly polar co-solvent.

-

Purity of the Solute: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of (2-hydroxybenzyl)triphenylphosphonium bromide for accurate determinations.

Conclusion

Understanding the solubility of (2-hydroxybenzyl)triphenylphosphonium bromide is paramount for its effective application in research and development. While qualitative data suggests its solubility in polar protic and some nonpolar organic solvents, quantitative data is essential for precise experimental design. This guide has provided a theoretical framework for understanding the solubility of this compound, a detailed and robust experimental protocol for its quantitative determination, and a discussion of the key factors that influence it. By following the outlined procedures, researchers and drug development professionals can obtain the accurate solubility data necessary to optimize their synthetic and formulation processes.

References

-

ChemBK. (2-hydroxybenzyl) triphenylphosphine bromide. Retrieved from [Link]

-

PubChem. (2-Hydroxybenzyl)triphenylphosphonium bromide. Retrieved from [Link]

-

MDPI. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Retrieved from [Link]

-

LookChem. Cas 1449-46-3,Benzyltriphenylphosphonium bromide. Retrieved from [Link]

-

PubChem. Benzyltriphenylphosphonium bromide. Retrieved from [Link]

-

BIOFOUNT. 70340-04-4|(2-Hydroxybenzyl)triphenylphosphonium Bromide. Retrieved from [Link]

-

ChemBK. Triphenylphosphonium bromide. Retrieved from [Link]

-

ResearchGate. Solubility of 2-(2,4,6-Trichlorophenoxy)ethyl Bromide in Methanol, Ethanol, Propanol, Isopropanol, Acetonitrile, n-Heptane, and Acetone. Retrieved from [Link]

-

Chemistry LibreTexts. Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (PDF) Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids. Retrieved from [Link]

-

BYJU'S. Factors Affecting Solubility. Retrieved from [Link]

Sources

mechanism of action of (2-Hydroxybenzyl)triphenylphosphonium bromide

An In-Depth Technical Guide on the Mechanism of Action of (2-Hydroxybenzyl)triphenylphosphonium Bromide

Executive Summary

(2-Hydroxybenzyl)triphenylphosphonium bromide (HTPPB) is an organophosphonium salt that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] Its mechanism of action is rooted in its chemical structure, which features a lipophilic triphenylphosphonium (TPP+) cation covalently linked to a 2-hydroxybenzyl moiety. This unique architecture enables HTPPB to function as a "mitocan"—a compound that selectively targets mitochondria to exert its cytotoxic effects.[1][2] The positively charged TPP+ group acts as a molecular vector, driving the compound's accumulation within the mitochondrial matrix in response to the organelle's large negative membrane potential.[3][4][5] This targeted delivery is particularly effective against cancer cells, which often exhibit a more negative mitochondrial membrane potential than healthy cells.[5] Once concentrated in the mitochondria, HTPPB disrupts critical bioenergetic processes, leading to increased production of reactive oxygen species (ROS), induction of oxidative stress, and the initiation of the apoptotic cell death cascade.[1] This guide provides a detailed exploration of this mechanism, supported by experimental data and protocols relevant to researchers in drug development and chemical biology.

Chemical Profile and Synthesis of HTPPB

(2-Hydroxybenzyl)triphenylphosphonium bromide is a white to pale yellow crystalline solid.[6][7] Its structure is defined by a central phosphorus atom bonded to three phenyl rings and a 2-hydroxybenzyl group, with a bromide anion serving as the counterion.[1]

Chemical Properties:

-

IUPAC Name: (2-hydroxyphenyl)methyl-triphenylphosphanium bromide[1]

-

Molecular Weight: 449.33 g/mol [7]

-

Melting Point: 240 - 245 °C[7]

Synthesis Overview: HTPPB is typically synthesized via a nucleophilic substitution reaction. A common method involves reacting triphenylphosphine with 2-hydroxymethylphenol or treating 2-hydroxybenzyl alcohol with triphenylphosphine hydrobromide in a suitable solvent like acetonitrile under reflux.[1][9][10] The nucleophilic phosphorus atom of triphenylphosphine attacks the benzylic carbon, displacing the hydroxyl group (after activation) or a halide to form the stable phosphonium salt.[1] Beyond its biological applications, HTPPB also serves as a Wittig reagent in organic synthesis for converting aldehydes and ketones into alkenes.[7][11][12][13]

The Core Mechanism: Targeted Mitochondrial Accumulation

The primary mechanism of action of HTPPB is predicated on its ability to specifically accumulate within mitochondria. This process is governed by the distinct properties of its two core structural components: the TPP+ cation and the 2-hydroxybenzyl group.

The Triphenylphosphonium (TPP+) Vector

The TPP+ moiety is a well-established vehicle for targeting mitochondria.[3][4][14] Its efficacy stems from two key physicochemical properties:

-

Lipophilicity: The three phenyl rings create a large, hydrophobic surface that shields the positive charge on the phosphorus atom.[15] This delocalization of charge lowers the energy barrier for the cation to pass through the hydrophobic lipid bilayers of the plasma and mitochondrial membranes.[15][16]

-

Cationic Charge: The net positive charge drives the molecule's accumulation in compartments with a negative membrane potential (ΔΨ). Healthy cells maintain a negative potential across their plasma membrane (-30 to -40 mV), leading to an initial 3- to 5-fold concentration of TPP+ compounds in the cytosol compared to the extracellular medium.[4] The mitochondrial inner membrane maintains a much larger potential (ΔΨm) of -150 to -180 mV (negative on the inside).[5] This strong electrochemical gradient acts as a powerful driving force, pulling the TPP+ cation from the cytosol into the mitochondrial matrix.[3][4]

This process can result in a 100- to 1000-fold accumulation of the compound within the mitochondria compared to the cytoplasm.[3][4][14] Notably, many cancer cell types exhibit a hyperpolarized mitochondrial membrane (ΔΨm is ~60 mV more negative than in normal cells), which further enhances the selective accumulation of TPP-based compounds in malignant tissues.[5]

Caption: Mitochondrial targeting of HTPPB driven by membrane potentials.

The 2-Hydroxybenzyl Pharmacophore

Once delivered to the mitochondrial matrix, the 2-hydroxybenzyl moiety is believed to act as the "warhead," participating in biochemical reactions that disrupt mitochondrial function.[1] The ortho-hydroxyl group is a key feature. While its precise interactions are a subject of ongoing research, parallels can be drawn with other mitochondria-targeted phenolic compounds, such as Mito-Vitamin E (Mito-Vit-E).[17][18] Phenolic compounds can engage in redox cycling, potentially acting as pro-oxidants in the high-energy environment of the mitochondria, thereby contributing to the generation of ROS. This targeted delivery of a reactive moiety is central to the compound's cytotoxic effect.

Molecular Consequences of HTPPB Action

The high intramitochondrial concentration of HTPPB triggers a cascade of events that culminates in apoptotic cell death.

-

Disruption of Mitochondrial Bioenergetics: The accumulation of lipophilic cations within the inner mitochondrial membrane can physically disrupt the organization and function of the electron transport chain (ETC) complexes.[15] This interference impairs oxidative phosphorylation (OXPHOS), leading to a significant drop in ATP synthesis.[19] For example, mitochondria-targeted vitamin E analogs have been shown to selectively inhibit ATP-linked respiration in tumor cells.[19]

-

Generation of Reactive Oxygen Species (ROS): A dysfunctional ETC "leaks" electrons, which then prematurely react with molecular oxygen to form superoxide anions (O₂⁻) and subsequently other ROS, such as hydrogen peroxide (H₂O₂).[1] This surge in ROS overwhelms the mitochondrial antioxidant defenses, leading to a state of severe oxidative stress.

-

Induction of Apoptosis: Oxidative stress and the disruption of mitochondrial integrity trigger the intrinsic pathway of apoptosis. This involves:

-

Mitochondrial Permeability Transition Pore (mPTP) Opening: Elevated ROS and bioenergetic collapse can lead to the opening of the mPTP, causing the mitochondrial membrane to depolarize and swell.

-

Cytochrome c Release: The mitochondrial outer membrane becomes permeabilized, allowing pro-apoptotic factors like cytochrome c to be released into the cytosol.[17]

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the systematic dismantling of the cell.[20]

-

Caption: Apoptotic pathway initiated by HTPPB in cancer cells.

Experimental Validation and Protocols

The anticancer activity of HTPPB has been quantified against several human cancer cell lines, demonstrating its efficacy in the low micromolar range.[1]

In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (µM)[1] |

| HCT-116 | Colon Carcinoma | 22 |

| A375 | Melanoma | 25 |

| PC-3 | Prostate Cancer | 20 |

| T-47D | Breast Carcinoma | 30 |

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

This protocol outlines a standard method for determining the IC50 value of HTPPB. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for determining cell viability via the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of HTPPB in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a no-cell blank.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of HTPPB.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the average absorbance of the blank wells from all other readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of HTPPB concentration and use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Broader Context and Future Directions

HTPPB is a representative member of a large and growing class of mitochondria-targeting agents.[3][4][14] The TPP+ vector has been conjugated to a wide variety of pharmacophores, including antioxidants (e.g., MitoQ, Mito-Vit-E), chemotherapeutic drugs, and diagnostic probes, to enhance their efficacy and reduce off-target toxicity.[3][18][19]

In addition to its anticancer properties, HTPPB has demonstrated antimicrobial activity against various bacterial strains.[1] This suggests a broader therapeutic potential, as bacterial cells also rely on a proton motive force across their cell membrane that can be targeted by delocalized cations.

Future research should focus on:

-

In Vivo Efficacy and Toxicology: Translating the promising in vitro results into animal models of cancer to assess therapeutic efficacy, pharmacokinetics, and systemic toxicity.

-

Mechanism Refinement: Elucidating the specific mitochondrial protein targets of HTPPB and the precise role of the 2-hydroxybenzyl group in ROS generation.

-

Combination Therapies: Investigating the synergistic potential of HTPPB with conventional chemotherapeutics or radiation therapy. Depleting cellular ATP with HTPPB could, for example, disable ATP-dependent drug efflux pumps that confer multidrug resistance.[19]

-

Structural Analogs: Synthesizing and screening derivatives of HTPPB to optimize potency, selectivity, and drug-like properties.

Conclusion

The is a clear example of targeted drug design. By leveraging the unique electrochemical properties of mitochondria, particularly in cancer cells, the TPP+ cation delivers the 2-hydroxybenzyl pharmacophore directly to its site of action. This targeted accumulation triggers a potent cytotoxic response characterized by the disruption of cellular energy metabolism, induction of massive oxidative stress, and the initiation of apoptosis. As our understanding of mitochondrial biology in disease continues to grow, HTPPB and related mitocans represent a promising and versatile platform for the development of next-generation therapeutics.

References

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications | Request PDF - ResearchGate. [Link]

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC. [Link]

-

(2-hydroxybenzyl) triphenylphosphine bromide - ChemBK. [Link]

-

Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications | Chemical Reviews - ACS Publications. [Link]

-

Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - RSC Publishing. [Link]

-

Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations | bioRxiv. [Link]

-

Synthesis of [(2-Hydroxyphenyl)methyl]triphenylphosphonium bromide - PrepChem.com. [Link]

-

Effects of vitamin E on mitochondrial dysfunction and asthma features in an experimental allergic murine model - American Physiological Society Journal. [Link]

-

A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Mitochondria-targeted (2-hydroxyamino-vinyl)-triphenyl-phosphonium releases NO(.) and protects mouse embryonic cells against irradiation-induced apoptosis - PubMed. [Link]

-

Synthesis of triphenylphosphonium bromide - PrepChem.com. [Link]

-

Mitochondria-targeted vitamin E analogs inhibit breast cancer cell energy metabolism and promote cell death - PMC - PubMed Central. [Link]

-

(PDF) A Mitochondria-Targeted Vitamin E Derivative Decreases Hepatic Oxidative Stress and Inhibits Fat Deposition in Mice - ResearchGate. [Link]

-

The cellular mechanisms of vitamin E action: direct and indirect effects of -tocopherol on mitochondrial respiration - PubMed. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

Wittig Reaction - Organic Chemistry Portal. [Link]

-

20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. [Link]

-

The Methodist Hospital System describes new mitochondria-targeting compounds for cancer. [Link]

-

Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Vitamin E Supplementation and Mitochondria in Experimental and Functional Hyperthyroidism: A Mini-Review - PMC - NIH. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

-

(2-Hydroxybenzyl)triphenylphosphonium bromide | C25H22BrOP | CID 2724142. [Link]

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - CNR-IRIS. [Link]

-

Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - Semantic Scholar. [Link]

Sources

- 1. (2-Hydroxybenzyl)triphenylphosphonium bromide | 70340-04-4 | Benchchem [benchchem.com]

- 2. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. researchgate.net [researchgate.net]

- 19. Mitochondria-targeted vitamin E analogs inhibit breast cancer cell energy metabolism and promote cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 20. iris.cnr.it [iris.cnr.it]

safety and handling of (2-Hydroxybenzyl)triphenylphosphonium bromide

An In-depth Technical Guide to the Safe Handling and Application of (2-Hydroxybenzyl)triphenylphosphonium Bromide

Introduction

(2-Hydroxybenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis. Its primary utility lies in its role as a stable precursor to a phosphonium ylide, a key intermediate in the Nobel Prize-winning Wittig reaction.[1] This reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones, offering exceptional control over the location of the newly formed double bond.[2][3] The unique structure of (2-Hydroxybenzyl)triphenylphosphonium bromide, incorporating a hydroxyl group, also opens avenues for the synthesis of more complex and functionalized molecules.

This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the compound's physicochemical properties, detailed safety and handling protocols based on current hazard assessments, and an in-depth look at its application in the Wittig reaction, including mechanistic insights and a generalized experimental workflow.

Physicochemical Properties and Identification

Understanding the fundamental properties of a reagent is the first step toward its safe and effective use. (2-Hydroxybenzyl)triphenylphosphonium bromide is a solid at room temperature, and its hygroscopic nature necessitates careful handling and storage.[4]

| Property | Value | Source(s) |

| IUPAC Name | (2-hydroxyphenyl)methyl-triphenylphosphanium bromide | [5][6] |

| CAS Number | 70340-04-4 | [7][8] |

| EC Number | 274-574-8 | [6][7] |

| Molecular Formula | C₂₅H₂₂BrOP | [5][7][8] |

| Molecular Weight | 449.33 g/mol | [5][8] |

| Appearance | White to pale yellow or pale reddish crystalline powder | [4][7][8] |

| Melting Point | 240 - 245 °C | [4][8] |